6'-chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one
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Overview
Description
6’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one is a synthetic organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is characterized by its unique spiro structure, which involves a cyclopropane ring fused to a pyrrolo[3,2-c]pyridine moiety. The presence of a chlorine atom at the 6’ position further distinguishes this compound, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 6’-chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the spiro cyclopropane ring: This step often involves the use of cyclopropanation reagents such as diazo compounds in the presence of catalysts.
Chlorination at the 6’ position: This can be accomplished using chlorinating agents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process.
Chemical Reactions Analysis
6’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the spiro and pyrrolo[3,2-c]pyridine structures.
Scientific Research Applications
6’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific diseases.
Mechanism of Action
The mechanism of action of 6’-chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom at the 6’ position can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target. Pathways involved in its mechanism of action may include modulation of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions .
Comparison with Similar Compounds
6’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one can be compared with other spiro compounds, such as:
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one: This compound has a similar spiro structure but differs in the position of the chlorine atom and the pyridine ring fusion pattern.
Spiro[cyclopropane-1,3’-[3H]pyrrolo[2,3-b]pyridin]-2’(1’H)-one: Another related compound with variations in the spiro and pyrrolo ring systems.
The uniqueness of 6’-chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-c]pyridin]-2’(1’H)-one lies in its specific structural arrangement and the presence of the chlorine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chlorospiro[1H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-6-5(4-11-7)9(1-2-9)8(13)12-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
NJAPNGUTAHYVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CN=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
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